molecular formula C19H17N3O2S2 B2635669 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 921874-99-9

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2635669
CAS No.: 921874-99-9
M. Wt: 383.48
InChI Key: VUYIUKPUINNXKY-UHFFFAOYSA-N
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Description

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a quinoline, thiazole, and thiophene moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Thiazole Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The quinoline and thiazole intermediates can be coupled using a variety of methods, such as amide bond formation using coupling reagents like EDCI or DCC.

    Final Assembly: The thiophene-2-carboxamide can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with quinoline, thiazole, and thiophene moieties can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Known for their antimalarial and antibacterial properties.

    Thiazole Derivatives: Often used in the development of antifungal and anticancer agents.

    Thiophene Derivatives: Commonly found in organic electronics and pharmaceuticals.

Uniqueness

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of these three moieties, which may confer a unique set of biological activities and chemical reactivity.

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c23-17(22-9-3-6-13-5-1-2-7-15(13)22)11-14-12-26-19(20-14)21-18(24)16-8-4-10-25-16/h1-2,4-5,7-8,10,12H,3,6,9,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYIUKPUINNXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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